Strophanthin K

Description

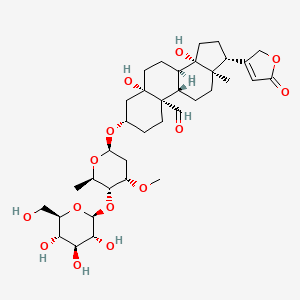

Structure

3D Structure

Properties

CAS No. |

560-53-2 |

|---|---|

Molecular Formula |

C36H54O14 |

Molecular Weight |

710.8 g/mol |

IUPAC Name |

(3S,5S,8R,10S,13R,14S,17R)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3/t18?,20-,21+,22?,23+,24?,25+,27?,28+,29-,30+,31?,32-,33+,34-,35-,36-/m0/s1 |

InChI Key |

FHIREUBIEIPPMC-RVFDZQFKSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O |

Isomeric SMILES |

CC1C(C(CC(O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O |

Other CAS No. |

11005-63-3 560-53-2 |

Pictograms |

Acute Toxic; Health Hazard |

Synonyms |

K-strophanthin-beta Kombetin strophosid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Discovery and Historical Context of k-Strophanthin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

k-Strophanthin, a cardiac glycoside derived from the seeds of the African plant Strophanthus kombé, has a rich and complex history intertwined with ethnopharmacology, colonial exploration, and pioneering cardiac medicine.[1] Initially identified as a component of African arrow poisons, its potent effects on the heart led to its investigation and eventual clinical use as a cardiotonic agent.[1] This technical guide provides a comprehensive overview of the discovery, historical context, and scientific investigation of k-strophanthin. It details the early experimental protocols for its isolation and characterization, presents quantitative data on its biological activity and pharmacokinetics, and elucidates its molecular mechanism of action, including downstream signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history and pharmacology of cardiac glycosides.

Discovery and Historical Context

The journey of k-strophanthin from a traditional African arrow poison to a therapeutic agent in Western medicine began in the mid-19th century. The timeline below outlines the key milestones in its discovery and development.

Timeline of Key Events:

-

1859: The English botanist, Sir John Kirk, a member of Dr. David Livingstone's Zambesi expedition, inadvertently discovered the cardiac effects of Strophanthus after his toothbrush was contaminated with its seeds, causing a rapid drop in his heart rate.[2]

-

1885: Scottish pharmacologist Sir Thomas Richard Fraser was the first to isolate a glycoside from the seeds of Strophanthus kombe, which he named "strophanthin".[1] His research demonstrated that its primary action was on the heart.

-

1888: French chemist Arnaud isolated the pure active ingredient g-strophanthin (ouabain) from Strophanthus gratus.[2]

-

1889: The pharmaceutical company Boehringer Mannheim introduced pure k-strophanthin to the market.[3]

-

1904: The German chemist Hermann Thoms isolated and clearly distinguished between k-strophanthin from S. kombé and g-strophanthin from S. gratus.[3]

-

1906-1907: In collaboration with the internist Albert Fraenkel, Boehringer Mannheim introduced an intravenous formulation of k-strophanthin under the trade name "Kombetin".[2][3]

-

1910-1935: Intravenous k-strophanthin gained popularity for the treatment of cardiac failure.[1]

The discovery and commercialization of strophanthins were also deeply embedded in the context of European colonialism in Africa. The demand for Strophanthus seeds for pharmaceutical production grew, leading to bioprospecting and trade networks between Africa and Europe.[4][5]

Experimental Protocols

Historical Methods of Isolation and Purification

The initial isolation of strophanthin by Sir Thomas Richard Fraser involved rudimentary extraction techniques characteristic of 19th-century phytochemistry. While Fraser's original 1885 publication does not provide a detailed step-by-step protocol, the general approach of the era for isolating plant-derived compounds would have involved the following conceptual steps:

Conceptual Historical Isolation Workflow:

Caption: Conceptual workflow for the historical isolation of k-strophanthin.

Fraser's work laid the groundwork for the commercial production of strophanthus-derived drugs by companies like Burroughs Wellcome & Co.[4]

Modern Methods of Isolation and Characterization

Modern approaches to the isolation and characterization of k-strophanthin and its constituent glycosides are far more sophisticated, employing advanced chromatographic and spectroscopic techniques.

Modern Isolation and Purification Protocol (Based on a Patented Method): [6]

-

Extraction: Defatted seeds of Strophanthus kombe are extracted with an aqueous/methanolic solution.

-

Adsorption Chromatography: The extract is pumped onto a column filled with a non-polar absorber resin (e.g., Diaion® HP 20 SS).

-

Washing: Non-glycosidic components are washed from the column with water.

-

Elution: The cardiac glycosides are eluted using a gradient of increasing methanol concentration in water. Different fractions containing various k-strophanthin glycosides (e.g., γ-K-strophanthin, β1-K-strophanthin, β2-K-strophanthin) are collected.

-

Purification: The collected fractions are further purified by evaporation, dissolution in ethanol, treatment with active charcoal, and precipitation with a non-polar solvent like diisopropyl ether to yield the pure glycoside mixture.

Characterization by LC-ESI-MS/MS: [7]

A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method is a powerful tool for the detailed characterization of the components of k-strophanthin.

-

Chromatography: Separation is achieved on a reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile in water containing 1% formic acid is used.

-

Detection: ESI-MS in negative ion mode is employed, where strophanthin-K glycosides form abundant adduct ions [M+HCOO]⁻.

-

Identification: This method allows for the identification and characterization of various glycosides within the k-strophanthin mixture, including k-strophanthoside, k-strophanthin-β, helveticoside (erysimin), erysimoside, cymarin, and neoglucoerysimoside.[7]

Quantitative Data

Biological Activity

The primary biological activity of k-strophanthin and its aglycone, strophanthidin, is the inhibition of the Na+/K+-ATPase enzyme.

| Compound | Parameter | Value | Cell/Tissue Type | Reference |

| Strophanthidin | IC50 | 1.12 ± 0.04 µM | Human breast cancer (MCF-7) | [8] |

| Strophanthidin | IC50 | 0.529 ± 0.05 µM | Human lung cancer (A549) | [8] |

| Strophanthidin | IC50 | 1.75 ± 0.02 µM | Human liver cancer (HepG2) | [8] |

Pharmacokinetic Parameters

The pharmacokinetics of k-strophanthin and its components have been studied in humans. It is generally characterized by poor oral absorption.[9]

| Glycoside | Administration | Absorption | Elimination Half-life | Renal Excretion (% of dose) | Reference |

| Cymarin (k-strophanthin-α) | Oral | 47% | 23 h | 21% | [10] |

| Cymarin (k-strophanthin-α) | Intravenous | N/A | 13 h | 46% | [10] |

| k-Strophanthoside | Oral | 16% | 22 h | 11% | [10] |

| k-Strophanthoside | Intravenous | N/A | 99 h | 73% | [10] |

Metabolism: The metabolism of k-strophanthin involves several pathways, including the cleavage of the cymarose residue to form k-strophanthidin, reduction of the C19 aldehyde group to form cymarol and k-strophanthidol, and conjugation with glucuronate and sulfate.[11]

Mechanism of Action and Signaling Pathways

The primary molecular target of k-strophanthin is the Na+/K+-ATPase, a transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[12][13]

Direct Inhibition of Na+/K+-ATPase

Caption: Primary mechanism of k-strophanthin's cardiotonic effect.

Inhibition of the Na+/K+-ATPase by k-strophanthin leads to an increase in intracellular sodium concentration.[13] This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and an accumulation of intracellular calcium.[13] The increased intracellular calcium enhances the contractility of cardiac muscle, producing a positive inotropic effect.[14]

Downstream Signaling Pathways

Beyond its direct impact on ion transport, the binding of cardiac glycosides like k-strophanthin to the Na+/K+-ATPase can trigger intracellular signaling cascades that are independent of changes in intracellular sodium and calcium concentrations.

Caption: Downstream signaling pathways activated by k-strophanthin.

Binding of k-strophanthin to the Na+/K+-ATPase can activate Src, a non-receptor tyrosine kinase.[15] This can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt signaling cascades.[8][15][16] These pathways are involved in regulating a variety of cellular processes, including cell growth, proliferation, and apoptosis. The activation of these signaling pathways can also lead to an increase in the production of reactive oxygen species (ROS).[14] These downstream effects contribute to the diverse pharmacological activities of cardiac glycosides beyond their traditional use in cardiology, including their investigation as potential anti-cancer agents.[8][17]

Conclusion

k-Strophanthin holds a significant place in the history of pharmacology and medicine. Its journey from a component of arrow poison to a clinically used cardiac drug exemplifies the process of drug discovery from natural sources. While its therapeutic use has largely been superseded by newer drugs with more favorable safety profiles, the study of k-strophanthin continues to provide valuable insights into the complex roles of the Na+/K+-ATPase in cellular physiology and pathology. The elucidation of its downstream signaling effects has opened new avenues of research into the potential applications of cardiac glycosides in other therapeutic areas, such as oncology. This technical guide serves as a comprehensive resource for understanding the multifaceted history and science of this remarkable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. cornavita.jimdoweb.com [cornavita.jimdoweb.com]

- 3. Comment on: Endogenous Ouabain and Related Genes in the Translation from Hypertension to Renal Diseases, Int. J. Mol. Sci. 2018, 19, 1948 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. US5062959A - Process for the enrichment and/or isolation of heart glycosides with the use of non-polar absorber resins - Google Patents [patents.google.com]

- 7. LC-ESI-MS/MS characterization of strophanthin-K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

- 10. Absorption, metabolism and elimination of strophanthus glycosides in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alchetron.com [alchetron.com]

- 12. Strophanthin | 11005-63-3 | Benchchem [benchchem.com]

- 13. What is the mechanism of Strophanthin K? [synapse.patsnap.com]

- 14. Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cardiac Glycosides as Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Origin and Analysis of Strophanthin K from Strophanthus kombé: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthin K is a historically significant cardiac glycoside mixture derived from the seeds of the African vine Strophanthus kombé Oliv., a member of the Apocynaceae family.[1][2] This plant, native to the tropical regions of Eastern Africa, has a long history of use in traditional medicine as an arrow poison due to its potent effects on the heart.[1][3] In Western medicine, Strophanthin K was later adopted for the treatment of congestive heart failure and certain cardiac arrhythmias.[4][5] This technical guide provides an in-depth overview of the botanical origin, chemical composition, extraction, and analysis of Strophanthin K, with a focus on providing practical information for researchers and drug development professionals.

Botanical Source and Chemical Composition

The primary source of Strophanthin K is the dried, ripe seeds of Strophanthus kombé.[6] These seeds are rich in a complex mixture of cardiac glycosides, collectively known as k-strophanthin, which constitutes approximately 8-10% of the seed's dry weight.[4][6][7]

The principal cardiac glycosides in Strophanthin K are all based on the same aglycone, strophanthidin. They differ in the sugar moieties attached at the C-3 position of the steroid nucleus. The three main glycosides are:

-

K-strophanthoside: The primary glycoside, containing a trisaccharide unit of cymarose, β-glucose, and α-glucose.[7]

-

K-strophanthin-β: Formed by the enzymatic removal of the terminal α-glucose from K-strophanthoside.[7]

-

Cymarin (K-strophanthin-α): The simplest of the three, containing only a cymarose sugar moiety.[6][7]

Beyond the cardiac glycosides, the seeds of Strophanthus kombé also contain a significant amount of fixed oil (approximately 30%), as well as other compounds such as kombic acid, choline, trigonelline, resin, and mucilage.[4][7]

Quantitative Composition of a Purified Glycoside Mixture

The relative abundance of the primary cardiac glycosides in a purified mixture obtained from Strophanthus kombé seeds has been reported in patent literature. This data is crucial for understanding the composition of the active pharmaceutical ingredient.

| Glycoside | Relative Abundance (%) |

| γ-K-strophanthin | 75% |

| β₁-K-strophanthin | 12.5% |

| β₂-K-strophanthin | 9.5% |

(Data sourced from US Patent 5,062,959 A)[8]

Biosynthesis of Strophanthin K

The biosynthesis of cardiac glycosides in Strophanthus kombé is a complex process that begins with the precursor cholesterol. While the complete enzymatic pathway has not been fully elucidated in S. kombé specifically, the general steps are understood to involve the modification of the steroid nucleus to form the aglycone strophanthidin, followed by glycosylation events. Phytosterols have been identified as intermediates in this process.[9][10]

The aglycone, strophanthidin, is a cardenolide characterized by a five-membered lactone ring at the C-17 position and hydroxyl groups at C-3, C-5, and C-14, along with an aldehyde group at C-10.[8] The subsequent attachment of sugar residues by glycosyltransferases leads to the formation of the various Strophanthin K glycosides.

Caption: Simplified biosynthesis pathway of Strophanthin K glycosides.

Experimental Protocols

Extraction and Isolation of a Purified Glycoside Mixture

The following protocol is adapted from a patented process for the enrichment and isolation of K-strophanthin from Strophanthus kombé seeds.[8]

1. Defatting of the Seeds:

-

Start with dried, ripe seeds of Strophanthus kombé.

-

Perform an exhaustive extraction with hexane to remove the fixed oils.

-

Dry the defatted seed material.

2. Aqueous Extraction:

-

Dissolve 20g of the dried, defatted seed material in 100 ml of water.

3. Chromatographic Separation:

-

Prepare a column with 410 ml of a non-polar absorber resin (e.g., Diaion® HP 20 SS).

-

Pump the aqueous solution onto the column.

-

Wash the column with 4.2 liters of water at a pressure of 4-5 bar and a flow rate of 1.4 l/h to remove non-glycosidic components.

-

Elute the glycosides from the column using 7.8 liters of 45% methanol.

4. Purification and Precipitation:

-

Evaporate the methanol from the eluate to obtain the crude glycoside mixture (approximately 6.9 g).

-

Dissolve the crude mixture in ethanol.

-

Treat the ethanolic solution with activated charcoal to remove pigments and other impurities.

-

Filter the solution.

-

Precipitate the purified glycoside mixture by adding diisopropyl ether to the ethanolic solution.

-

Collect the precipitate and dry to yield the final product (approximately 6.06 g).

Quality Control and Analytical Methods

Modern analytical techniques are essential for the quality control of raw material from S. kombé and the pharmaceutical preparations derived from it. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) are the methods of choice for the characterization and quantification of cardenolides.[10]

A validated UHPLC-DAD method can be used for the routine quality control of Strophanthus kombé extracts.[11] The method allows for the separation and quantification of individual cardenolides, ensuring the consistency and potency of the product.

Experimental Workflow for Quality Control of Strophanthus kombé Extracts

Caption: A typical workflow for the quality control of S. kombé extracts.

Mechanism of Action: Signaling Pathway

The pharmacological effects of Strophanthin K are primarily due to the inhibition of the Na+/K+-ATPase enzyme, which is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2][12] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an increase in intracellular calcium. The elevated intracellular calcium enhances the contractility of the cardiac muscle.

Caption: The signaling pathway of Strophanthin K's effect on cardiac muscle.

Conclusion

Strophanthus kombé remains a vital natural source for the cardiac glycoside mixture, Strophanthin K. A thorough understanding of its botanical origin, chemical composition, and appropriate methods for extraction and analysis is paramount for researchers and professionals in the pharmaceutical industry. The methodologies and data presented in this guide provide a solid foundation for the quality control and further development of therapeutic agents derived from this potent medicinal plant.

References

- 1. Comparative studies of some semisynthetic K-strophanthins with natural cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. k-Strophanthidin - Wikipedia [en.wikipedia.org]

- 5. Enzymes in biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of UDP-dependent glycosyltransferases in the wallflower cardenolide biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Characterization of the cardiac glycoside and lipid profiles of Strophanthus kombé Oliv. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

K-Strophanthin's Mechanism of Action on Na+/K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular interactions and downstream cellular consequences of K-strophanthin's effect on the Na+/K+-ATPase enzyme. It is designed to serve as a technical resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Inhibition of the Sodium Pump

K-strophanthin, a cardiac glycoside derived from the seeds of Strophanthus kombe, exerts its primary effect by directly binding to and inhibiting the Na+/K+-ATPase enzyme.[1] This enzyme, often referred to as the sodium pump, is a critical plasma membrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane in most animal cells.[2][3]

Binding to the E2-P Conformation

The Na+/K+-ATPase operates by cycling through several conformational states as described by the Albers-Post model (E1, E1P, E2P, E2).[4] K-strophanthin and other cardiotonic steroids (CTS) bind with high affinity to the phosphorylated, outward-facing E2P conformation of the enzyme.[5][6] This binding occurs on the extracellular side of the alpha-subunit, within a pocket formed by several transmembrane helices.[5][7] The interaction traps the enzyme in this E2P state, preventing the binding of extracellular K+, subsequent dephosphorylation, and the conformational change back to the E1 state, thereby halting the pump cycle.[8][9]

Consequence on Intracellular Ion Gradients

The inhibition of the Na+/K+-ATPase pump disrupts the normal transport of three Na+ ions out of the cell and two K+ ions into the cell.[7] This leads to a progressive accumulation of intracellular Na+.[1][2] The elevated intracellular Na+ concentration alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell.[1] With a reduced Na+ gradient, the NCX's ability to extrude Ca2+ is diminished, leading to an increase in intracellular calcium levels.[1][2] This elevation in cytosolic calcium is the primary mechanism behind the positive inotropic (increased contractility) effect of cardiac glycosides on heart muscle cells, as more calcium is available to interact with the contractile proteins.[1][5]

Quantitative Inhibition Data

The inhibitory potency of K-strophanthin and its related compounds is typically quantified by the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific isoform of the Na+/K+-ATPase alpha-subunit and the tissue type. While specific data for K-strophanthin is often conflated with the more commonly studied ouabain (g-strophanthin) and the aglycone strophanthidin, the available data demonstrates potent inhibition in the nanomolar to low micromolar range.

| Compound | Parameter | Value | Cell/Tissue Type |

| Strophanthidin | IC50 | ~1 x 10⁻⁶ M | Rat brain ATPase[10] |

| Ouabain | Inhibition | Maximal at 10-100 µmol/l | Human leucocytes[11] |

Note: Strophanthidin is the aglycone (non-sugar portion) of K-strophanthin. Ouabain (g-strophanthin) is structurally very similar to K-strophanthin and is often used as a representative cardiotonic steroid in research.[12][13]

Downstream Signaling Pathways

Beyond its direct impact on ion transport, the binding of K-strophanthin to Na+/K+-ATPase initiates a cascade of intracellular signaling events, functioning as a signal transducer. This signaling is largely independent of the changes in intracellular ion concentrations.[14] The binding of ouabain to the Na/K-ATPase α1 subunit can initiate signaling pathways that lead to an increase in reactive oxygen species (ROS) and the activation of several protein kinase cascades.[6][14] These pathways include the c-Src kinase, epidermal growth factor receptor (EGFR), and the downstream effectors PI3K/Akt and Ras/Raf/ERK.[3][14] This signaling function implicates the Na+/K+-ATPase in processes beyond simple ion transport, including cell growth and gene expression.[3]

Caption: K-Strophanthin induced signaling cascade.

Experimental Protocols

The study of K-strophanthin's effect on Na+/K+-ATPase relies on a variety of established biochemical and biophysical assays.

Na+/K+-ATPase Activity Assay (Inorganic Phosphate Release)

This colorimetric assay is a common method to determine enzyme activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The specific activity of Na+/K+-ATPase is determined by calculating the difference in Pi released in the presence and absence of a specific inhibitor like ouabain (or the test compound K-strophanthin).[15][16]

Principle: Na+/K+-ATPase catalyzes: ATP → ADP + Pi. The amount of Pi produced is directly proportional to the enzyme's activity.[17]

Detailed Protocol (Composite):

-

Enzyme Preparation: Prepare a microsomal membrane fraction from a tissue of interest (e.g., kidney, brain, heart) or use a purified enzyme preparation.[18] The protein concentration of the preparation should be determined.

-

Reaction Mixtures: Prepare two sets of reaction tubes.

-

Pre-incubation: Add the enzyme preparation (e.g., 20 µg of membrane protein) to the reaction mixtures. If testing K-strophanthin, add it to the "Total ATPase" tubes at various concentrations. Pre-incubate for 5-10 minutes at 37°C.[19]

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM.[11][19]

-

Incubation: Incubate the reaction for a defined period (e.g., 15-20 minutes) at 37°C, ensuring the reaction is in the linear range.[19][20]

-

Stop Reaction: Terminate the reaction by adding an ice-cold solution of trichloroacetic acid (TCA) or perchloric acid.[20]

-

Phosphate Detection: Centrifuge the tubes to pellet the protein. Transfer the supernatant to a new tube and measure the concentration of inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.[20] Read the absorbance at a specific wavelength (e.g., 660 nm).[20]

-

Calculation:

-

Calculate the amount of Pi produced in each tube using a standard curve.

-

Na+/K+-ATPase Activity = (Pi released in "Total" tube) - (Pi released in "Ouabain" tube).

-

Activity is typically expressed as µmol Pi / mg protein / hour.

-

References

- 1. What is the mechanism of Strophanthin K? [synapse.patsnap.com]

- 2. What is Strophanthin K used for? [synapse.patsnap.com]

- 3. Na,K-ATPase mediated and cardiotonic induced signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational dynamics of the Na+/K+-ATPase probed by voltage clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]

- 7. A structural rearrangement of the Na+/K+-ATPase traps ouabain within the external ion permeation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational transitions between Na+-bound and K+-bound forms of (Na+ + K+)-ATPase, studied with formycin nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Na+,K+-ATPase and its stoichiometric ratio: some thermodynamic speculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Na+/K+-ATPase Activity Assay Kit (A319707) | Antibodies.com [antibodies.com]

- 18. Dual Modulation of Cardiac Ion Pumps: A Small-Molecule SERCA2a SUMOylation Enhancer Also Inhibits the Na+/K+-ATPase [mdpi.com]

- 19. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Molecular Pharmacology of K-Strophanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-strophanthin, a cardiac glycoside historically used in the management of heart failure, exerts its pharmacological effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of intracellular events, including alterations in ion homeostasis and the activation of complex signaling pathways. This technical guide provides an in-depth exploration of the molecular pharmacology of K-strophanthin, with a focus on its interaction with Na+/K+-ATPase, the resultant downstream signaling, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key cellular mechanisms are visualized to facilitate a deeper understanding of this potent cardiotonic steroid.

Introduction

K-strophanthin belongs to the family of cardiac glycosides, a class of naturally derived compounds that have been used for centuries to treat cardiac ailments.[1][2] Its principal mechanism of action involves the specific binding to and inhibition of the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][4] This guide delves into the molecular intricacies of K-strophanthin's action, providing a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of K-strophanthin is the α-subunit of the Na+/K+-ATPase.[5] By binding to a site on the extracellular face of the enzyme, K-strophanthin stabilizes it in a phosphorylated conformation, thereby inhibiting its pumping activity.[6] This inhibition leads to an increase in the intracellular sodium concentration.[7][8]

Downstream Effects on Ion Homeostasis

The elevation in intracellular sodium concentration alters the function of the Na+/Ca2+ exchanger (NCX), leading to a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration.[7][9] This rise in cytosolic calcium enhances the contractility of cardiac muscle by increasing the amount of calcium available to bind to troponin C, a key regulatory protein in muscle contraction.[7] This ultimately results in a positive inotropic effect, strengthening the heart's contractions.[8]

Na+/K+-ATPase as a Signaling Transducer

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer.[10] The binding of K-strophanthin can initiate intracellular signaling cascades, often independent of changes in intracellular ion concentrations. This signaling complex is frequently located within caveolae, specialized lipid raft domains of the plasma membrane.[10]

Activation of Src Kinase

A key event in K-strophanthin-mediated signaling is the activation of the non-receptor tyrosine kinase, Src.[5][10] K-strophanthin binding to the Na+/K+-ATPase can disrupt the interaction between Src and the Na+/K+-ATPase, leading to Src activation.[11]

Downstream Signaling Pathways

Activated Src can then trigger a variety of downstream signaling pathways, including:

-

Epidermal Growth Factor Receptor (EGFR) Transactivation: Src can transactivate the EGFR, leading to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[5]

-

Reactive Oxygen Species (ROS) Production: K-strophanthin can stimulate the production of reactive oxygen species, which can act as second messengers in various signaling cascades.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and growth, can also be modulated by K-strophanthin-induced signaling.

These signaling events can ultimately influence gene expression and contribute to cellular responses such as hypertrophy and proliferation.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of K-strophanthin (and the closely related ouabain) with Na+/K+-ATPase and its effects on downstream signaling.

Table 1: Inhibitory Potency (IC50) of Ouabain against Na+/K+-ATPase

| Tissue/Cell Line | Na+/K+-ATPase Isoform(s) | IC50 | Reference |

| Canine Kidney | α1 | 15 nM | [7] |

| Porcine Cerebral Cortex | α3 | 15 nM | [7] |

| Human MDA-MB-231 Cells | Not specified | 89 nM | [12] |

| Human A549 Cells | Not specified | 17 nM | [12] |

| Rat Brain | α1, α2, α3 | 23.0 nM (very high affinity), 460 nM (high affinity), 320 µM (low affinity) | [13] |

Table 2: Binding Affinity (Kd) of Ouabain for Na+/K+-ATPase Isoforms

| Isoform | Species | Kd | Reference |

| Rat α2 | Rat | 115 nM | [14] |

| Rat α3 | Rat | 1.6 nM | [14] |

| Rat α4 | Rat | 312 nM | [14] |

Table 3: Dose-Dependent Effects of Ouabain on Downstream Signaling

| Parameter | Cell Type | Ouabain Concentration | Effect | Reference |

| ERK1/2 Phosphorylation | Rat Striatum | 10⁻⁵ M | Significant decrease | [3] |

| ERK1/2 Phosphorylation | Rat Striatum | 0.5x10⁻³ M | Significant increase | [3] |

| Src Phosphorylation (pY419-Src) | Arterial Smooth Muscle Cells (in vivo) | Not specified (chronic treatment) | ~4.5-fold increase | [15] |

| Intracellular Ca²⁺ Concentration (Diastolic) | Adult Rat Cardiac Myocytes | 100 µM | Significant increase | [16] |

Experimental Protocols

Measurement of Na+/K+-ATPase Activity (Inorganic Phosphate Release Assay)

This protocol is adapted from methods described for measuring the release of inorganic phosphate (Pi) from ATP.[17]

Materials:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

-

ATP Solution: 10 mM ATP in water

-

K-strophanthin (or ouabain) solution at various concentrations

-

Enzyme Preparation (e.g., purified Na+/K+-ATPase, tissue homogenate)

-

Colorimetric Phosphate Detection Reagent (e.g., Malachite Green-based reagent)

-

Phosphate Standard Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reaction Mixtures: In a 96-well plate, prepare two sets of reaction wells for each sample:

-

Total ATPase Activity: Add reaction buffer and enzyme preparation.

-

Ouabain-Insensitive ATPase Activity: Add reaction buffer, enzyme preparation, and a saturating concentration of K-strophanthin (e.g., 1 mM ouabain) to inhibit Na+/K+-ATPase activity.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Start the reaction by adding the ATP solution to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding the colorimetric phosphate detection reagent.

-

Color Development: Allow color to develop according to the reagent manufacturer's instructions.

-

Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate Phosphate Concentration: Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each well.

-

Determine Na+/K+-ATPase Activity: Subtract the ouabain-insensitive ATPase activity from the total ATPase activity to obtain the specific Na+/K+-ATPase activity.

Co-Immunoprecipitation of Na+/K+-ATPase and Src

This protocol provides a general workflow for co-immunoprecipitating the Na+/K+-ATPase and its interacting partner, Src.

Materials:

-

Cell Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: Anti-Na+/K+-ATPase α-subunit antibody and anti-Src antibody

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer: (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer: (e.g., Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with K-strophanthin at the desired concentration and for the appropriate time. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Na+/K+-ATPase α-subunit) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the Na+/K+-ATPase α-subunit and Src to detect the co-immunoprecipitated proteins.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS.[18]

Materials:

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium without phenol red

-

K-strophanthin solution

-

Positive control (e.g., H₂O₂)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or chamber slides).

-

Dye Loading: Wash the cells with serum-free medium and then incubate them with DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess dye.

-

Cell Treatment: Treat the cells with K-strophanthin at various concentrations. Include untreated and positive controls.

-

Incubation: Incubate for the desired time period.

-

Fluorescence Measurement:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using the appropriate filter set (e.g., excitation ~485 nm, emission ~535 nm).

-

Plate Reader: Measure the fluorescence intensity using a microplate reader at the same wavelengths.

-

-

Data Analysis: Quantify the change in fluorescence intensity relative to the untreated control.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: K-Strophanthin signaling cascade.

Experimental Workflows

Caption: Na+/K+-ATPase activity assay workflow.

Caption: Co-Immunoprecipitation workflow.

Conclusion

K-strophanthin's molecular pharmacology is multifaceted, extending beyond simple ion pump inhibition to encompass the modulation of intricate intracellular signaling networks. A thorough understanding of these mechanisms is crucial for the rational design of novel therapeutics targeting the Na+/K+-ATPase and for elucidating the complex physiological and pathological roles of endogenous cardiac glycosides. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge in this field.

References

- 1. Ouabain binds with high affinity to the Na,K-ATPase in human polycystic kidney cells and induces extracellular signal-regulated kinase activation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of ERK1/2 by ouabain and Na-K-ATPase-dependent energy utilization and AMPK activation in parotid acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-dependent effect of intracerebroventricular injection of ouabain on the phosphorylation of the MEK1/2-ERK1/2-p90RSK pathway in the rat brain related to locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ouabain affects cell migration via Na,K-ATPase-p130cas and via nucleus-centrosome association - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revisiting the binding kinetics and inhibitory potency of cardiac glycosides on Na+,K+-ATPase (α1β1): Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concentrations of ouabain that prevent intercellular communication do not affect free calcium levels in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Effect of ouabain on the concentration of free cytosolic Ca++ and on contractility in cultured rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies [frontiersin.org]

K-Strophanthin Structure-Activity Relationship: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-strophanthin, a cardiac glycoside derived from the seeds of Strophanthus species, has a long history in the management of cardiac conditions. Its therapeutic effects are primarily mediated through the specific inhibition of the Na+/K+-ATPase, a critical transmembrane ion pump. This inhibition triggers a cascade of intracellular events, leading to a positive inotropic effect on the myocardium. The intricate relationship between the chemical structure of K-strophanthin and its biological activity is of paramount importance for the design of novel therapeutics with improved efficacy and safety profiles. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of K-strophanthin, detailing its mechanism of action, the influence of its structural components on Na+/K+-ATPase inhibition, and the downstream signaling pathways it modulates. Furthermore, this guide includes detailed experimental protocols for key assays and visual representations of complex biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Cardiac glycosides, including K-strophanthin, are a class of naturally derived compounds characterized by a steroid nucleus, an unsaturated lactone ring, and a sugar moiety. K-strophanthin is a mixture of glycosides, with k-strophanthin-β being a primary component, which consists of the aglycone strophanthidin linked to a sugar molecule.[1] The primary pharmacological target of K-strophanthin is the Na+/K+-ATPase, an enzyme essential for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[2][3] Inhibition of this pump by K-strophanthin leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and an accumulation of intracellular calcium.[2][3] The elevated intracellular calcium enhances the contractility of cardiac muscle fibers, producing a positive inotropic effect.[2][3]

The therapeutic utility of K-strophanthin is, however, limited by its narrow therapeutic index, highlighting the need for a deeper understanding of its SAR to guide the development of safer and more effective analogs.

The Core Structure of K-Strophanthin

The K-strophanthin molecule is comprised of two principal components: the aglycone (genin) called strophanthidin and a sugar moiety.

-

Strophanthidin (Aglycone): This is the steroid portion of the molecule and is essential for its biological activity. It features a cis-trans-cis fusion of its steroid rings, which is a characteristic of cardenolides.

-

Sugar Moiety: Attached to the C3 position of the steroid nucleus, the sugar component influences the pharmacokinetic properties of the molecule, including its solubility, absorption, and distribution. In k-strophanthin-β, the sugar is a cymarose and a glucose molecule.

Structure-Activity Relationship (SAR) of K-Strophanthin and its Analogs

The biological activity of K-strophanthin and its analogs is intricately linked to specific structural features. Modifications to the aglycone or the sugar moiety can significantly impact the compound's affinity for Na+/K+-ATPase and its overall pharmacological profile.

The Aglycone: Essential for Binding and Activity

-

Steroid Nucleus: The specific stereochemistry of the A/B and C/D ring junctions is crucial for high affinity binding to the Na+/K+-ATPase.

-

Lactone Ring: The unsaturated lactone ring at the C17 position is a critical determinant of cardiotonic activity. Saturation of this ring or alterations to its size can dramatically reduce or abolish activity.

-

Hydroxyl Groups: The hydroxyl groups at C3, C5, and C14 are important for the interaction with the Na+/K+-ATPase binding site. The C14 hydroxyl group, in particular, is considered essential for activity.

The Sugar Moiety: Modulator of Pharmacokinetics and Potency

The sugar residue at the C3 position of the strophanthidin core plays a significant role in modulating the potency and pharmacokinetic properties of the molecule. The number and type of sugar units can influence the compound's water solubility, which in turn affects its absorption, distribution, and half-life. While the aglycone is the primary determinant of binding to the Na+/K+-ATPase, the sugar moiety can contribute to the overall binding affinity and potency.

Quantitative Analysis of SAR

A systematic quantitative analysis of the structure-activity relationship for a homologous series of K-strophanthin analogs is crucial for rational drug design. This involves synthesizing a library of compounds with specific modifications to the strophanthidin core and the sugar moiety and evaluating their inhibitory activity on Na+/K+-ATPase. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these analogs.

| Modification | Compound Example | Effect on Na+/K+-ATPase Inhibition | Reference(s) |

| Aglycone Modifications | |||

| Saturation of C17 Lactone Ring | Dihydro-ouabain | Decreased activity | |

| Removal of C14-OH Group | 14-Deoxy-digitoxin | Significantly decreased activity | |

| Epimerization at C3 | 3-epi-Digitoxigenin | Reduced activity | |

| Sugar Moiety Modifications | |||

| Removal of Sugar (Aglycone alone) | Strophanthidin | Reduced potency compared to glycoside | [4] |

| Variation in Sugar Type | Ouabain vs. Digoxin | Altered potency and pharmacokinetics | [5] |

| Acetylation of Sugar Hydroxyls | Acetylated Glycosides | Variable effects on potency |

Signaling Pathways Modulated by K-Strophanthin

Beyond its direct impact on ion transport, the binding of K-strophanthin to Na+/K+-ATPase initiates a complex intracellular signaling cascade. This signaling function of the Na+/K+-ATPase is often localized to specific membrane microdomains called caveolae, where the pump forms a signaling complex with other proteins.[1][2][6][7]

The primary signaling event is the activation of the non-receptor tyrosine kinase Src.[6][8] This activation occurs upon K-strophanthin binding to the Na+/K+-ATPase. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[6][8] This cascade of phosphorylation events ultimately leads to the activation of transcription factors that can modulate gene expression, influencing cellular processes such as growth and hypertrophy.

Furthermore, K-strophanthin-induced signaling can lead to the production of reactive oxygen species (ROS), which can have both physiological and pathological consequences.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Phosphate-based)

This protocol describes a colorimetric assay to determine the inhibitory activity of K-strophanthin and its analogs on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (10 mM)

-

K-strophanthin or analog solutions at various concentrations

-

Malachite Green Reagent

-

Phosphate Standard solution

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well microplate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of K-strophanthin or analog solution at the desired final concentration to the test wells. Add 10 µL of vehicle (e.g., DMSO) to the control wells.

-

Add 20 µL of the purified Na+/K+-ATPase enzyme preparation to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add 20 µL of 10 mM ATP solution to each well to start the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction and Color Development: Add 100 µL of Malachite Green Reagent to each well to stop the reaction and initiate color development.

-

Incubate at room temperature for 15 minutes.

-

Measurement: Measure the absorbance at 620 nm using a microplate reader.

-

Data Analysis: Construct a standard curve using the phosphate standard. Calculate the amount of Pi released in each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Conclusion

The structure-activity relationship of K-strophanthin is a complex interplay between its steroidal core, lactone ring, and sugar moieties. Each of these components contributes to the molecule's ability to bind to and inhibit the Na+/K+-ATPase, as well as its overall pharmacokinetic profile. A thorough understanding of these relationships is fundamental for the rational design of novel cardiac glycoside analogs with improved therapeutic windows. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as valuable resources for researchers and drug development professionals working to unlock the full therapeutic potential of this important class of natural products. Future research should focus on generating comprehensive quantitative SAR data for a systematic series of K-strophanthin analogs to further refine our understanding and guide the development of next-generation cardiotonic and potentially anti-cancer agents.

References

- 1. utoledo.edu [utoledo.edu]

- 2. Alterations of Na+/K+-ATPase Function in Caveolin-1 Knockout Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Strophanthin K? [synapse.patsnap.com]

- 4. Relationship between cardiotonic effects and inhibition on cardiac sarcolemmal Na+,K+-ATPase of strophan-thidin at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative studies of some semisynthetic K-strophanthins with natural cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of K-Strophanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-strophanthin, a cardiac glycoside derived from the seeds of Strophanthus species, has a long history in the treatment of heart conditions. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the primary components of K-strophanthin, namely cymarin (k-strophanthin-α) and k-strophanthoside. Detailed experimental protocols for the quantification and analysis of these compounds are presented, alongside visualizations of key signaling and metabolic pathways. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the study and development of cardiac glycosides.

Introduction

K-strophanthin is a mixture of cardiac glycosides, with its principal active components being cymarin and k-strophanthoside.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocardial cells.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in enhanced cardiac contractility.[3] Despite its historical use, detailed pharmacokinetic data, especially comparative quantitative data, is not always consolidated. This guide aims to collate and present the available information in a structured and accessible format for the scientific community.

Quantitative Pharmacokinetics

The pharmacokinetic parameters of the main components of K-strophanthin have been investigated in humans, providing insights into their bioavailability, elimination rates, and distribution. The following tables summarize the key quantitative data.

Table 1: Pharmacokinetic Parameters of Cymarin (k-strophanthin-α) in Healthy Male Volunteers [4]

| Parameter | Administration Route | Value |

| Oral Bioavailability | Oral | 47% |

| Elimination Half-life (t½) | Intravenous (i.v.) | 13 hours |

| Oral (p.o.) | 23 hours | |

| Renal Excretion (% of dose) | Intravenous (i.v.) | 46% |

| Oral (p.o.) | 21% |

Table 2: Pharmacokinetic Parameters of k-Strophanthoside in Healthy Male Volunteers [4][5]

| Parameter | Administration Route | Value |

| Oral Bioavailability | Oral | 16% |

| Elimination Half-life (t½) | Intravenous (i.v.) | 99 hours |

| Oral (p.o.) | 22 hours | |

| Plasma Turnover Half-time (t½) | Intravenous (i.v.) | 15-16 hours |

| Intramuscular (i.m.) | 18-22 hours | |

| Renal Excretion (% of dose) | Intravenous (i.v.) | 73% (70% as unchanged drug) |

| Oral (p.o.) | 11% | |

| Volume of Distribution (Vd) | Intravenous (i.v.) | Lower in patients with heart disease |

Metabolism

The biotransformation of K-strophanthin involves several metabolic pathways. After oral administration, k-strophanthoside is extensively metabolized. A significant portion is excreted as conjugated metabolites.[4] The primary metabolic routes for k-strophanthidin, the aglycone of k-strophanthin, include:

-

Cleavage of the cymarose residue from cymarin to yield k-strophanthidin.

-

Reduction of the C19 aldehyde group of cymarin or k-strophanthidin, leading to the formation of cymarol and k-strophanthidol.

-

Conjugation of cymarin and its metabolites with glucuronate and sulfate.

After oral administration of k-strophanthoside, the majority of the renally excreted portion consists of conjugated k-strophanthoside and its metabolites, including k-strophanthin-β, cymarin, k-strophanthidin, cymarol, and k-strophanthidol. Only a small fraction is excreted as the unchanged drug.[4]

Experimental Protocols

In-Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of intravenously administered K-strophanthin.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) of K-strophanthin after a single intravenous dose.

Subjects: Healthy adult volunteers, with normal renal and hepatic function.

Procedure:

-

Informed Consent: Obtain written informed consent from all participants.

-

Pre-study Screening: Conduct a thorough medical history, physical examination, and laboratory tests to ensure eligibility.

-

Dose Administration: Administer a single intravenous dose of K-strophanthin (e.g., 0.005 mg/kg) as a slow infusion.

-

Blood Sampling: Collect venous blood samples into heparinized tubes at the following time points: pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose. The sampling schedule should be adapted based on the expected half-life of the specific glycoside being studied.

-

Plasma Preparation: Centrifuge the blood samples immediately at 3000 x g for 10 minutes to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Urine Collection: Collect urine in fractions (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours) to determine renal excretion.

-

Bioanalysis: Quantify K-strophanthin concentrations in plasma and urine using a validated analytical method (see Protocol 4.2).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental or compartmental analysis.

Analytical Method: HPLC-MS/MS for Quantification in Plasma

This protocol describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of K-strophanthin components in plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Solid-Phase Extraction - SPE):

-

Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 1 mL of plasma, add an internal standard. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[5]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a specified time, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. In negative ion mode, adduct ions such as [M+HCOO]⁻ may be formed.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Signaling Pathway of Na+/K+-ATPase Inhibition

Caption: Signaling pathway of K-Strophanthin.

Metabolic Pathway of K-Strophanthin

Caption: Metabolic pathways of K-Strophanthin.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow of a pharmacokinetic study.

Conclusion

The pharmacokinetics of K-strophanthin are characterized by variable oral bioavailability and distinct metabolic pathways for its primary constituents, cymarin and k-strophanthoside. Intravenous administration leads to more predictable systemic exposure. The metabolism is extensive, particularly after oral intake, with conjugation being a major route of elimination. Understanding these pharmacokinetic and metabolic properties is crucial for the rational design of future studies and for the potential development of novel therapeutic applications of these cardiac glycosides. The provided protocols and visualizations offer a framework for conducting and interpreting research in this area.

References

- 1. Plasma turnover and excretion of K-strophanthoside-3H in human volunteers after parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absorption, metabolism and elimination of strophanthus glycosides in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Main pharmacokinetic parameters for coumarin (COU), 7-hydroxycoumarin (7-HCOU) and o-coumaric acid (OCA) in human plasma after oral administration of 60 mL of guaco syrup spiked with 1500 mg of coumarin (n = 5). - Public Library of Science - Figshare [plos.figshare.com]

- 4. Pharmacokinetics of coumarin upon i.v. administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Preliminary In Vitro Studies on Strophanthin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strophanthin K, a cardiac glycoside derived from the seeds of Strophanthus kombe, has long been recognized for its effects on cardiac tissue. Historically used in the management of heart conditions, recent in vitro research has unveiled its broader biological activities, including potent anti-cancer properties. This technical guide provides a comprehensive overview of preliminary in vitro studies on Strophanthin K and its aglycone, strophanthidin. It details the experimental protocols for key assays, presents quantitative data on its effects on cell viability and signaling pathways, and visualizes the underlying molecular mechanisms and experimental workflows. The primary mechanism of action for Strophanthin K is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream effects impacting cellular ion homeostasis, proliferation, and survival.[1] This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of Strophanthin K and other cardiac glycosides.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

Strophanthin K exerts its primary effect by binding to and inhibiting the Na+/K+-ATPase enzyme, a crucial transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and an accumulation of intracellular calcium. The elevated intracellular calcium levels enhance cardiac muscle contractility and are also implicated in the cytotoxic effects observed in cancer cells.

Quantitative Data from In Vitro Studies

The following tables summarize the quantitative data from preliminary in vitro studies on strophanthidin, the aglycone of Strophanthin K. These findings provide insights into its dose-dependent effects on cancer cell viability and its impact on key signaling proteins.

Table 1: Cytotoxicity of Strophanthidin in Human Cancer Cell Lines [2]

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 1.12 ± 0.04 |

| A549 | Lung Cancer | 0.529 ± 0.05 |

| HepG2 | Liver Cancer | 1.75 ± 0.02 |

Table 2: Effects of Strophanthidin on Key Signaling Proteins in Cancer Cells (MCF-7, A549, HepG2) [2]

| Signaling Pathway | Protein | Observed Effect |

| MAPK | MEK1 | Downregulation |

| PI3K/AKT/mTOR | PI3K | Downregulation |

| AKT | Overexpression | |

| mTOR | Downregulation | |

| Wnt/β-catenin | Gsk3α | Downregulation |

| β-catenin | Downregulation |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activity of Strophanthin K.

Na+/K+-ATPase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

-

Materials:

-

Purified Na+/K+-ATPase enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

-

ATP solution (10 mM)

-

Strophanthin K solutions (various concentrations)

-

Malachite Green Reagent (contains Malachite Green, ammonium molybdate, and a stabilizing agent)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase enzyme.

-

Add different concentrations of Strophanthin K or a vehicle control to the wells of a 96-well plate.

-

Add the enzyme-buffer mixture to each well.

-

Initiate the reaction by adding the ATP solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the inorganic phosphate released.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

-

Generate a standard curve using the phosphate standard solution to determine the concentration of phosphate released in each sample.

-

Calculate the percent inhibition of Na+/K+-ATPase activity for each concentration of Strophanthin K.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium

-

Strophanthin K solutions (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Strophanthin K or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Strophanthin K solutions

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with Strophanthin K or a vehicle control for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

-

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Materials:

-

Human cancer cell lines

-

Strophanthin K solutions

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, MEK1, β-catenin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with Strophanthin K or a vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing to a loading control like GAPDH.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Strophanthin K and the workflows of the experimental protocols described above.

Caption: Signaling pathways affected by Strophanthin K.

Caption: Experimental workflows for in vitro assays.

Conclusion

The preliminary in vitro data on Strophanthin K and its aglycone, strophanthidin, highlight their potential as cytotoxic agents against various cancer cell lines. The inhibition of Na+/K+-ATPase triggers a cascade of events that modulate key signaling pathways, including the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways, ultimately leading to cell cycle arrest and apoptosis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of Strophanthin K. Future studies should focus on elucidating the precise molecular interactions and downstream effects in a wider range of cancer models to fully realize its clinical potential.

References

Early Clinical Investigations of Strophanthin K: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthin K, a cardiac glycoside derived from the seeds of Strophanthus kombe, has been a subject of clinical interest for its potent inotropic effects on the myocardium.[1] Historically used in the management of heart failure, its mechanism of action and clinical implications have been explored in various early-stage investigations.[1][2] This technical guide provides an in-depth overview of the core findings from these early clinical studies, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

The primary molecular target of Strophanthin K is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradient in cardiac myocytes.[1] Inhibition of this pump by Strophanthin K leads to a cascade of intracellular events culminating in enhanced cardiac contractility.

Signaling Pathway

The binding of Strophanthin K to the Na+/K+-ATPase initiates a signaling cascade that increases intracellular calcium concentration, thereby augmenting the force of myocardial contraction.

Quantitative Data from Clinical Investigations

Early clinical studies of Strophanthin K provided valuable quantitative data on its hemodynamic and physiological effects. The following tables summarize key findings from these investigations.

Hemodynamic Effects in Coronary Artery Disease (CAD)

A study involving patients with non-failing coronary artery disease demonstrated varied responses to intravenous K-strophanthin, highlighting its complex interaction with vascular tone.[3]

| Parameter | Group 1 (Increased TSR) | Group 2 (Decreased TSR) | Normal Subjects |

| Change in Total Systemic Resistance (TSR) | Increase | Decrease | No significant change |

| Ventricular Performance | No improvement | Improved | Minimal effects |

| End-Systolic Pressure-Volume Points | Shifted upward and to the right | Shifted upward and to the left | Not specified |

TSR: Total Systemic Resistance

Table 1: Hemodynamic Responses to K-Strophanthin (0.005 mg/kg i.v.) in CAD Patients and Normal Subjects.[3]

Another investigation in patients with coronary artery disease and preserved left ventricular function provided the following quantitative data after acute intravenous administration of k-strophantidin (a related compound).[4]

| Parameter | Baseline (Mean ± SD) | Post-administration (Mean ± SD) | p-value |

| LV dP/dt (mmHg/s) | 1530 ± 287 | 1600 ± 329 | < 0.05 |

| dP/dt/P (s⁻¹) | 30 ± 6 | 34 ± 8 | < 0.05 |

| T constant (ms) | 50 ± 12 | 55 ± 13 | < 0.01 |

| Lowest LV Pressure (mmHg) | 8 ± 4 | 11 ± 4 | < 0.05 |

| End-diastolic Pressure (mmHg) | 17 ± 6 | 20 ± 8 | < 0.05 |

| Mean Aortic Pressure (mmHg) | 110 ± 10 | 120 ± 12 | < 0.001 |

LV: Left Ventricular; dP/dt: Rate of pressure rise; P: Pressure.

Table 2: Effects of K-strophantidin (0.005 mg/kg i.v. over 10 minutes) on LV Function in CAD Patients.[4]

Effects on Systolic Time Intervals in Compensated Coronary Heart Disease

A comparative study evaluated the effects of two intravenous doses of Strophanthin K on systolic time intervals (STI) in patients with compensated coronary heart disease.[5]

| Parameter | K-Strophanthin (0.125 mg) | K-Strophanthin (0.25 mg) |

| Preejection Period Index (PEPI) | Significantly shortened | Significantly shortened |

| Isovolumic Contraction Time (ICT) | Significantly shortened | Significantly shortened |

| Left Ventricular Ejection Time Index (LVETI) | No change | No change |

Table 3: Dose-Related Effects of Intravenous Strophanthin K on Systolic Time Intervals.[5]

Long-Term Effects in Dilated Cardiomyopathy and Congestive Heart Failure

A double-blind, crossover study compared the long-term effects of intravenous K-strophanthin with oral digoxin in patients with advanced congestive heart failure due to dilated cardiomyopathy.[6][7]

| Parameter | K-Strophanthin (0.125 mg i.v. daily) | Digoxin (0.25 mg oral daily) |

| Peak Oxygen Consumption (ml/min/kg) | +1.4 (p < 0.01) | -0.1 (not significant) |